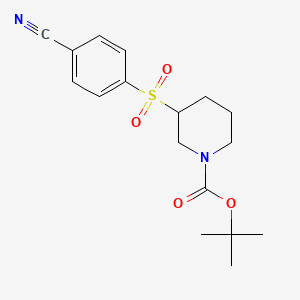
3-(Fluoromethyl)benzoic acid
Overview
Description
3-(Fluoromethyl)benzoic acid is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzoic acid where a fluoromethyl group is attached to the benzene ring
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to the metabolism of amino acids .
Pharmacokinetics
It is known that benzoic acid derivatives are often metabolized in the liver and excreted in the urine .
Result of Action
Benzoic acid derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3-(Fluoromethyl)benzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules that 3-(Fluoromethyl)benzoic acid interacts with are yet to be identified.
Cellular Effects
It is known that benzoic acid derivatives can influence cell function
Molecular Mechanism
Benzoic acid derivatives are known to participate in various chemical reactions, including free radical reactions and nucleophilic substitutions
Metabolic Pathways
Benzoic acid derivatives are known to participate in various metabolic pathways . The specific enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.
Transport and Distribution
Fluorinated benzoic acids have been used as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)benzoic acid typically involves the introduction of a fluoromethyl group into the benzoic acid structure. One common method is the direct fluorination of methyl benzoate using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as catalytic fluorination or the use of continuous flow reactors. These methods allow for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form a carboxyl group, resulting in the formation of difluorobenzoic acid.
Reduction: The compound can be reduced to form 3-(fluoromethyl)benzyl alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Difluorobenzoic acid.
Reduction: 3-(Fluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Fluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioisostere in drug design, where the fluoromethyl group can mimic other functional groups.
Medicine: Investigated for its potential use in pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.
Industry: Used in the development of agrochemicals and materials with improved properties such as increased resistance to degradation.
Comparison with Similar Compounds
- 3-(Chloromethyl)benzoic acid
- 3-(Bromomethyl)benzoic acid
- 3-(Iodomethyl)benzoic acid
Comparison: 3-(Fluoromethyl)benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased electronegativity and metabolic stability. Compared to its halogenated analogs, the fluoromethyl group provides a better balance between lipophilicity and hydrophilicity, making it a valuable moiety in drug design and other applications.
Properties
IUPAC Name |
3-(fluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBVPNDZYNYTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603757 | |
| Record name | 3-(Fluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89540-19-2 | |
| Record name | 3-(Fluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![({3-[3-(Trifluoromethyl)phenoxy]phenyl}methyl)hydrazine](/img/structure/B1661231.png)
![{[3-(4-tert-Butylphenoxy)phenyl]methyl}hydrazine](/img/structure/B1661232.png)

![Methyl 3-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]benzoate](/img/structure/B1661236.png)

![1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B1661238.png)
![N-[(E)-(2-Hydroxy-5-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1661241.png)


